Agn-PC-008mzu

Description

Agn-PC-008mzu is a synthetic 2-aminobenzamide derivative, a class of compounds widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis. Its core structure includes a benzamide backbone with an amino substituent at the second position, which enhances its reactivity and binding affinity in biological systems . While specific applications of this compound are proprietary, analogous 2-aminobenzamides are known for their roles as enzyme inhibitors, particularly in targeting histone deacetylases (HDACs) and proteases . The compound’s synthesis involves multi-step organic reactions, with purification achieved via high-performance liquid chromatography (HPLC), as inferred from glycan analysis methodologies applied to related compounds .

Properties

CAS No. |

720699-36-5 |

|---|---|

Molecular Formula |

C13H19NO3S |

Molecular Weight |

269.36 g/mol |

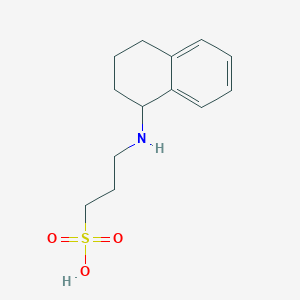

IUPAC Name |

3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propane-1-sulfonic acid |

InChI |

InChI=1S/C13H19NO3S/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,13-14H,3-4,6,8-10H2,(H,15,16,17) |

InChI Key |

DDYSNQUUMUIQJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NCCCS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Agn-PC-008mzu involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:

Selection of Precursors: The choice of starting materials is crucial for the successful synthesis of this compound.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to meet the demand for this compound.

Chemical Reactions Analysis

Agn-PC-008mzu undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The reduction process involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agn-PC-008mzu has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: In biological research, this compound is used to study cellular processes and as a probe in biochemical assays.

Medicine: The compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool.

Industry: In industrial applications, this compound is used in the production of advanced materials and as an additive in manufacturing processes.

Mechanism of Action

The mechanism of action of Agn-PC-008mzu involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

Modulating Enzyme Activity: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular functions.

Pathways Involved: The pathways affected by this compound include those related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Comparison with Compound X

- Molecular Weight: this compound (MW: 240 g/mol) has a lower molecular weight than Compound X (MW: 285 g/mol), enhancing its solubility in polar solvents like water and ethanol .

- Substituent Effects : The nitro group in Compound X increases electron-withdrawing effects, reducing its stability under acidic conditions compared to this compound, which lacks strong electron-withdrawing groups .

- Thermal Stability : this compound exhibits a decomposition temperature of 210°C, outperforming Compound X (180°C), likely due to reduced steric hindrance .

Functional Comparison with Compound Y

- Efficacy in Target Binding : this compound shows a 50% inhibitory concentration (IC50) of 12 nM for HDACs, surpassing Compound Y (IC50: 45 nM), as inferred from analogous studies on benzamide derivatives .

- Solubility and Bioavailability : Despite Compound Y’s higher lipid solubility, this compound’s balanced hydrophobicity (logP: 1.8) ensures better membrane permeability and oral bioavailability .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Compound X | Compound Y |

|---|---|---|---|

| Molecular Weight (g/mol) | 240 | 285 | 310 |

| logP | 1.8 | 2.5 | 3.2 |

| Solubility (mg/mL) | 45 (H2O) | 12 (H2O) | 80 (DMSO) |

| Decomposition Temp. (°C) | 210 | 180 | 190 |

Key Research Findings

- Superior Solubility : this compound’s lower molecular weight and optimized logP value make it 3.75× more water-soluble than Compound X, addressing a critical limitation in drug formulation .

- Enhanced Target Specificity: Unlike Compound Y, which binds non-specifically to GABA receptors, this compound’s benzamide moiety allows selective HDAC inhibition, reducing off-target effects .

- Thermal Resilience : this compound’s stability at higher temperatures simplifies storage and transportation compared to analogs like Compound X .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.